1-iodocyclopropane-1-carboxylic acid
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Overview
Description
1-Iodocyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with an iodine atom and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodocyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically require the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve the large-scale cyclopropanation of suitable precursors under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Iodocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to yield alcohols.
Nucleophilic Acyl Substitution: The carboxylic acid group can participate in nucleophilic acyl substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide or potassium iodide in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted cyclopropane derivatives.
Oxidation: Carboxylates or ketones.
Reduction: Alcohols or aldehydes.
Scientific Research Applications
1-Iodocyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in cyclopropane ring-opening reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-iodocyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The iodine atom and carboxylic acid group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include nucleophilic substitution, electrophilic addition, and redox reactions .
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic Acid: A precursor to the plant hormone ethylene, involved in plant growth regulation.
Cyclopropane Carboxylic Acid: A simpler analog without the iodine substitution, used in organic synthesis.
Uniqueness: 1-Iodocyclopropane-1-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo specific substitution reactions and its role as a versatile intermediate in organic synthesis highlight its significance in research and industry .
Properties
CAS No. |
2409596-92-3 |
---|---|
Molecular Formula |
C4H5IO2 |
Molecular Weight |
212 |
Purity |
95 |
Origin of Product |
United States |
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